2,2'-Bipyridine-3,3'-dicarboxylic acid CAS number
2,2'-Bipyridine-3,3'-dicarboxylic acid CAS number
An In-depth Technical Guide to 2,2'-Bipyridine-3,3'-dicarboxylic Acid
Core Compound Identification
CAS Number: 4433-01-6[1][2][3]
Chemical Name: 2,2'-Bipyridine-3,3'-dicarboxylic acid[3]
IUPAC Name: 2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid[1]
Introduction
2,2'-Bipyridine-3,3'-dicarboxylic acid is a heterocyclic organic compound featuring a bipyridine core, which consists of two interconnected pyridine (B92270) rings.[1] The strategic placement of carboxylic acid groups at the 3 and 3' positions makes it a versatile chelating ligand in coordination chemistry.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and significant applications, particularly for researchers and professionals in drug development and materials science. Its ability to form stable complexes with a variety of metal ions has led to extensive research into the luminescent, magnetic, and catalytic properties of these resulting coordination compounds.[4]
Chemical and Physical Properties
The fundamental properties of 2,2'-Bipyridine-3,3'-dicarboxylic acid are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 4433-01-6[1][2][3] |
| Molecular Formula | C₁₂H₈N₂O₄[1][2] |
| Molecular Weight | 244.20 g/mol [2][5] |
| Melting Point | 261°C (decomposes)[3][6] |
| Boiling Point | 454.1 ± 40.0 °C at 760 mmHg[6] |
| Density | 1.5 ± 0.1 g/cm³[6] |
| Flash Point | 228.5 ± 27.3 °C[6] |
| Appearance | Solid |
Synthesis and Experimental Protocols
Several synthetic routes to 2,2'-Bipyridine-3,3'-dicarboxylic acid have been established. The choice of method often depends on the desired yield, purity, and scalability.
Oxidation of 1,10-Phenanthroline (B135089)
A historical and common method involves the oxidation of 1,10-phenanthroline.[1]
Experimental Protocol:
-
Dissolve 1,10-phenanthroline monohydrate (16.0 g, 0.081 mol), sodium hydroxide (B78521) (6.4 g, 0.16 mol), and potassium permanganate (B83412) (38.0 g, 0.24 mol) in 700 ml of water in a 1.5 L Erlenmeyer flask.[7]
-
Boil the mixture with stirring for 2.5 hours.[7]
-
Filter the hot solution to remove the manganese dioxide precipitate.[7]
-
Concentrate the filtrate to approximately 300 ml.[7]
-
Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.[7]
-
Add decolorizing charcoal, boil the mixture, and filter again.[7]
-
Concentrate the filtrate to about 200 ml.[7]
-
Filter the resulting white needles of the product, wash with cold water and then cold ethanol.[7]
-
Dry the product in vacuo over P₂O₅.[7] This method can yield 75-80% of the final product.[7]
Palladium-Catalyzed Coupling of 2-Chloronicotinic Acid
A more modern approach utilizes a palladium-catalyzed coupling reaction.
Experimental Protocol:
-
Dissolve 9.50 g of 2-chloronicotinic acid and 5.30 g of sodium hydroxide in a solvent mixture of 40 mL of water and 40 mL of methanol.[3]
-
Add 4 g of a palladium/activated carbon catalyst (5% palladium loading).[3]
-
Stir the reaction mixture at 80-85°C and 0.1 MPa for 30 hours.[3]
-
After the reaction is complete, remove the catalyst by filtration.[3]
-
Acidify the filtrate to pH 1 with hydrochloric acid to precipitate the product.[3]
-
The final product is obtained as a white solid.[3] This method results in a 48% yield.[3]
Coordination Chemistry and Applications
2,2'-Bipyridine-3,3'-dicarboxylic acid is a highly effective chelating ligand, capable of binding to metal ions through its nitrogen atoms and carboxylate groups.[1] This property is central to its wide range of applications.
-
Luminescent Materials: Its metal complexes, particularly with lanthanide ions, can exhibit strong luminescence, making them suitable for applications in sensors and optoelectronic devices.[4]
-
Catalysis: Metal complexes derived from this ligand can act as catalysts in various organic transformations. The chelation enhances the reactivity of the metal ions.[1]
-
Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionalities serve as excellent linkers for the construction of porous MOFs, which have applications in gas storage and separation.[4]
-
Material Science: The unique structure of this ligand allows for the design of materials with specific magnetic and conductive properties.[1]
Biological Activity and Drug Development
The metal complexes of 2,2'-Bipyridine-3,3'-dicarboxylic acid have shown significant biological activity, opening avenues for drug development.
-
Anticancer Properties: Gold(III) complexes incorporating this ligand have demonstrated high cytotoxicity against various cancer cell lines, including A549, HeLa, MDA-231, and MCF-7, with activity significantly higher than that of cisplatin.[8] These complexes are believed to induce cancer cell death through apoptosis.[8] Platinum(II) complexes have also been investigated as potential antitumor drugs.[9]
-
DNA/Protein Interaction: Ruthenium(II) complexes with bipyridine dicarboxylic acids have been shown to bind to DNA, primarily through groove binding.[10] They also interact with proteins like bovine serum albumin (BSA) via a static quenching mechanism.[10]
-
Antioxidant Activity: Certain ruthenium complexes of bipyridine dicarboxylic acids have exhibited excellent radical scavenging properties.[10]
Visualizations
Synthesis Workflow via Oxidation
Caption: Oxidation synthesis of 2,2'-Bipyridine-3,3'-dicarboxylic acid.
References
- 1. Buy 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,2'-Bipyridine-3,3'-dicarboxylic acid | 4433-01-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,2'-Bipyridine-3,3'-dicarboxylic Acid | C12H8N2O4 | CID 681885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2′-Bipyridine-3,3′−dicarboxylic acid | CAS#:4433-01-6 | Chemsrc [chemsrc.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2'-Bipyridine-3,3'-dicarboxylic Acid and Dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
